2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
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Overview
Description
The compound is an organic molecule that contains functional groups such as methoxyethylamine , which is an organic building block, and a carboxylic acid group. It also seems to contain a m-tolylamino group, which is derived from toluene, a common organic solvent.
Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amine group could participate in nucleophilic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .Scientific Research Applications
Synthesis and Chemical Behavior
2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid and its derivatives have been explored for their unique chemical properties and applications in synthetic organic chemistry. These compounds are involved in various chemical reactions that demonstrate their potential in the synthesis of complex molecules and biomolecules.
Stereoselective Reductions : A study by Berkeš, Kolarovič, and Považanec (2000) showcased a highly stereoselective reduction process of γ-oxo-α-amino acids, resulting in syn-γ-hydroxy-α-amino acids. This method highlights the application of this compound in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis and material science (Berkeš, Kolarovič, & Považanec, 2000).
Unnatural Amino Acids and Peptide Synthesis : Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand, forming β-sheet-like hydrogen-bonded dimers. This work underlines the utility of derivatives of this compound in designing peptide mimetics and studying protein-protein interactions, which can further our understanding of biological processes and contribute to novel drug designs (Nowick et al., 2000).
Glycopeptide Mimics : The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, as reported by Carrasco et al. (2006), is an example of how derivatives of this compound are used in the synthesis of glycopeptide mimics. This approach is pivotal in the study of glycoproteins, which play crucial roles in biological recognition processes, thus having implications in the development of therapeutic agents and biomaterials (Carrasco et al., 2006).
Polymorphism and Crystallization Studies : The research conducted by Nakata et al. (2009) on MPPO, a compound structurally similar to this compound, elucidates the understanding of polymorphism and crystallization behavior. This knowledge is crucial for pharmaceutical development, as it affects drug formulation, stability, and bioavailability (Nakata et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyethylamino)-4-(3-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10-4-3-5-11(8-10)16-13(17)9-12(14(18)19)15-6-7-20-2/h3-5,8,12,15H,6-7,9H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJNWBVNASKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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